molecular formula C11H8Cl3NOS B2508946 2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole CAS No. 341967-69-9

2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole

Cat. No. B2508946
CAS RN: 341967-69-9
M. Wt: 308.6
InChI Key: BWKNTTBZDUJYAB-UHFFFAOYSA-N
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Description

The compound "2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole" is a chemically synthesized molecule that is likely to possess interesting properties due to the presence of multiple chlorine atoms and a thiazole ring. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of various reagents and conditions to construct the desired molecular framework. For instance, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was achieved using specific reagents and confirmed by X-ray crystal structure analysis . Similarly, the synthesis of novel triazolo[3,4-b][1,3,4]thiadiazoles was facilitated by microwave-assisted condensation, demonstrating the utility of modern synthetic techniques . These methods could potentially be adapted for the synthesis of "2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole".

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized using single-crystal X-ray diffraction and various spectroscopic methods . The crystal structure of another related compound, 2-(p-Chlorophenyl)-5,8-dihydro-spiro[imidazo[2,1-b]benzo[d]thiazole-7(6H), 1′-cyclohexane], was also determined by X-ray diffraction . These techniques could be applied to determine the molecular structure of "2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole".

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be influenced by the presence of substituents and the electronic nature of the system. For instance, the molecule of the title compound in one study exhibited weak intermolecular C—H⋯N hydrogen bonds, which could influence its reactivity . In another study, chlorine displacement by enolate-oxygen was used to synthesize 1,3-oxathiol-2-imines from 5-chloro-1,2,4-thiadiazol-3(2H)-ones . These findings suggest that "2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole" may also undergo interesting chemical reactions, particularly involving its chlorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. For example, the compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole exhibited a significant first-order hyperpolarizability, suggesting potential application as a nonlinear optical (NLO) material . The crystal structures of various imidazo[2,1-b][1,3,4]thiadiazoles revealed different types of intermolecular interactions, which can affect the physical properties of these compounds . These insights can be used to predict that "2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole" may also have unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound and its derivatives have been explored for synthesizing a variety of heterocyclic compounds. Notably, reactions involving keto–enol tautomers of thiazole derivatives have led to the formation of highly functionalized fused-ring heterocycles. These reactions have highlighted the reactivity of these tautomers in forming structurally complex and diverse compounds (Silva, Henry, & Pittman, 2012).

Study of Molecular Structures

Research into the structural aspects of thiazole derivatives has provided insights into their geometric parameters and molecular conformation. Understanding these structural details is crucial for the rational design of compounds with desired properties and functionalities (Hu, Cao, & Mang, 2007).

Intramolecular Interactions and Theoretical Studies

The compound has been a subject of theoretical studies, particularly focusing on intramolecular interactions such as CH...X (X = N, O, or Cl) hydrogen bonds. These studies are significant for understanding the chemical behavior of the molecules and their potential applications in various fields (Castro, Nicolás-Vázquez, Zavala, Sánchez-Viesca, & Berros, 2007).

Medicinal Chemistry and Pharmacological Studies

Thiazole derivatives have been evaluated for their potential medicinal properties. Some studies have focused on synthesizing and evaluating these compounds as anticancer agents. This research is vital for discovering new drugs and understanding the structure-activity relationships of these compounds (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Synthetic Methodologies

Efforts have been made to establish rapid and efficient synthetic methodologies for intermediates related to thiazole carboxylic acids. These methods are crucial for the large-scale production and application of these compounds in various fields (Yuanbiao et al., 2016).

properties

IUPAC Name

2-chloro-5-[(2,4-dichlorophenyl)methoxymethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NOS/c12-8-2-1-7(10(13)3-8)5-16-6-9-4-15-11(14)17-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKNTTBZDUJYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole

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